Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate
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Overview
Description
Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a hydrazinylidene group and a methyl acetate moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate typically involves the reaction of substituted 2-aminothiazole with phenylacetic acid derivatives. One common method involves using 1-propanephosphonic acid cyclic anhydride (T3P) and triethylamine in dichloromethane as the reaction medium . The reaction conditions usually require controlled temperatures and specific reaction times to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with various enzymes and receptors in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular pathways involved in cell division and growth, making it a potential anticancer agent .
Comparison with Similar Compounds
Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a phenyl group and a hydrazinylidene group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
88281-83-8 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
methyl 2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H11N3O2S/c1-17-11(16)7-13-15-12-14-10(8-18-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
InChI Key |
JGRZPGWAPXUJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=NNC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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